molecular formula C11H6FN3 B6501324 2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile CAS No. 1037804-74-2

2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile

Cat. No.: B6501324
CAS No.: 1037804-74-2
M. Wt: 199.18 g/mol
InChI Key: YIJQQVFIZGDNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile is a tricarbonitrile derivative featuring a fluorinated aromatic substituent. Tricarbonitrile compounds are characterized by three cyano (-CN) groups attached to a central ethylene backbone, which confers strong electron-withdrawing properties and planar molecular geometries. These attributes make such compounds valuable in materials science, particularly in organic electronics and sensing applications.

Properties

IUPAC Name

2-(2-fluorophenyl)ethane-1,1,2-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3/c12-11-4-2-1-3-9(11)10(7-15)8(5-13)6-14/h1-4,8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJQQVFIZGDNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C(C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile typically involves the reaction of 2-fluorobenzyl chloride with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the malononitrile anion attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Tricarbonitrile Compounds

Structural and Substituent Effects

The fluorophenyl derivative differs from analogs primarily in its substituent’s electronic nature. Key comparisons include:

Compound Substituent Electronic Effects Key Applications
2-(2-Fluorophenyl)ethane-1,1,2-tricarbonitrile 2-Fluorophenyl Strong electron-withdrawing (-F) Hypothesized: Sensors, OLEDs
System 1 Benzylidene hydrazine Moderate electron-withdrawing Humidity sensing
System 2 1-Naphthylmethylene Extended conjugation Optoelectronic materials
System 3 9-Anthrylmethylene High conjugation, bulky Organic dyes

Spectroscopic Properties

FTIR and UV-Vis spectra of tricarbonitriles are highly substituent-dependent:

Compound ν(CN) (cm⁻¹) ν(C=N) (cm⁻¹) UV-Vis Absorption Shift
Fluorophenyl ~2209–2212* ~1603–1611* Hypothesized: Bathochromic
System 1 2212 1611 Solvent-polarity dependent
System 2 2209 1603 Red-shifted vs. System 1

*Predicted based on structural analogs. Fluorine’s inductive effects may slightly lower ν(CN) frequencies compared to non-fluorinated systems.

Electronic and Stability Properties

Density functional theory (DFT) studies on Systems 1–3 reveal:

  • E/Z Isomer Stability : E-isomers dominate except in bulky substituents (e.g., System 3 favors Z-isomers). The fluorophenyl group’s smaller size may favor E-isomer stability similar to Systems 1–2.
  • HOMO-LUMO Distribution : HOMOs are delocalized across the entire molecule, while LUMOs localize on the tricarbonitrile moiety. Fluorine’s electron-withdrawing effect may further stabilize LUMOs, enhancing electron-accepting capacity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.